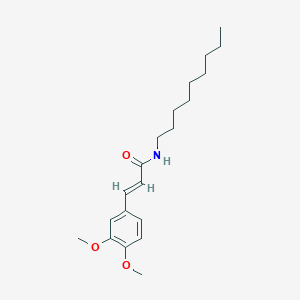
3-(3,4-dimethoxyphenyl)-N-nonylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethoxyphenyl)-N-nonylacrylamide is an organic compound characterized by the presence of a dimethoxyphenyl group and a nonyl chain attached to a prop-2-enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-N-nonylacrylamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with nonylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and allows for efficient handling of large quantities of reactants and products.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-N-nonylacrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted amides, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, 3-(3,4-dimethoxyphenyl)-N-nonylacrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as antimicrobial or anti-inflammatory effects, making it a candidate for further investigation in drug development.
Medicine
In the medical field, this compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
Industrially, the compound is used in the formulation of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 3-(3,4-dimethoxyphenyl)-N-nonylacrylamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(3,4-dimethoxyphenyl)-N-octylprop-2-enamide
- (2E)-3-(3,4-dimethoxyphenyl)-N-decylprop-2-enamide
- (2E)-3-(3,4-dimethoxyphenyl)-N-dodecylprop-2-enamide
Uniqueness
Compared to similar compounds, 3-(3,4-dimethoxyphenyl)-N-nonylacrylamide stands out due to its specific nonyl chain length, which can influence its physical and chemical properties. This unique feature may result in distinct bioactivity and applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H31NO3 |
|---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-nonylprop-2-enamide |
InChI |
InChI=1S/C20H31NO3/c1-4-5-6-7-8-9-10-15-21-20(22)14-12-17-11-13-18(23-2)19(16-17)24-3/h11-14,16H,4-10,15H2,1-3H3,(H,21,22)/b14-12+ |
InChI Key |
XFCZOXZURUPSNY-WYMLVPIESA-N |
SMILES |
CCCCCCCCCNC(=O)C=CC1=CC(=C(C=C1)OC)OC |
Isomeric SMILES |
CCCCCCCCCNC(=O)/C=C/C1=CC(=C(C=C1)OC)OC |
Canonical SMILES |
CCCCCCCCCNC(=O)C=CC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















